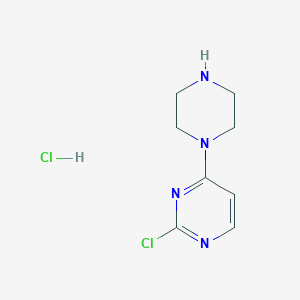

2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride

Description

2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic organic compound with a pyrimidine core substituted by a chlorine atom at the 2-position and a piperazine moiety at the 4-position. Its molecular formula is C₈H₁₂Cl₂N₄, and it has a molecular weight of 235.11 g/mol. The compound is synthesized via nucleophilic aromatic substitution, typically involving the reaction of 2-chloro-4-pyrimidinamine with piperazine under controlled conditions .

Structurally, the chlorine atom enhances electrophilicity, enabling further functionalization, while the piperazine group contributes to solubility and receptor-binding capabilities. This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) modulators .

Properties

Molecular Formula |

C8H12Cl2N4 |

|---|---|

Molecular Weight |

235.11 g/mol |

IUPAC Name |

2-chloro-4-piperazin-1-ylpyrimidine;hydrochloride |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H |

InChI Key |

YRKHXOUUNIBBMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The product is then isolated and purified through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives

Biological Activity

2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its biological activities, particularly in oncology and neurology. This compound is known for its unique structural features that facilitate interactions with various biological targets, including kinases and enzymes involved in disease processes.

Chemical Structure

The molecular formula of this compound is C8H11ClN4. The presence of the piperazine ring enhances its pharmacological properties, making it a valuable building block in drug design.

The primary target for 2-Chloro-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE), where it acts as a mixed-type inhibitor . This means it can exhibit both competitive and non-competitive inhibition, leading to increased levels of acetylcholine in cholinergic neurotransmission pathways. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer's disease.

| Target | Inhibition Type | Result |

|---|---|---|

| AChE | Mixed-type | Increased ACh levels |

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Kinase Inhibition : It has been shown to inhibit Bcr/Abl kinase activity, which is crucial in chronic myeloid leukemia (CML) treatment. In comparative studies, its inhibition was found to be significant when compared to established therapies like Dasatinib.

- Anticancer Properties : The compound disrupts critical signaling pathways involved in tumor growth, leading to apoptosis in cancer cells. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperazine moiety can enhance its potency against specific targets .

- Neuroprotective Effects : By inhibiting AChE, the compound may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Chloro-4-(piperazin-1-yl)pyrimidine. Notable findings include:

- A study on SAR revealed that introducing different substituents on the piperazine ring significantly affects binding affinity and selectivity towards kinases, enhancing its biological activity .

- Another investigation highlighted its potential as an antiviral agent, showing moderate activity against viruses by enhancing the efficacy of existing antiviral treatments .

Table 2: Summary of Biological Activities

Structure-Activity Relationship (SAR)

SAR studies emphasize the importance of structural modifications on biological activity. For instance:

- Piperazine Substitution : Enhances kinase inhibition.

- Chlorine at Position 2 : Increases cytotoxicity.

- Alkyl Chain Length on Piperazine : Alters pharmacokinetics.

Table 3: Structure-Activity Relationship Insights

| Modification | Biological Activity |

|---|---|

| Piperazine substitution | Enhanced kinase inhibition |

| Chlorine at position 2 | Increased cytotoxicity |

| Alkyl chain length on piperazine | Altered pharmacokinetics |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-(piperazin-1-yl)pyrimidine hydrochloride with structurally and functionally related pyrimidine and piperazine derivatives:

Structural and Functional Comparisons

Key Research Findings

Substituent Position Effects :

- Chlorine at the 2-position (as in the target compound) optimizes electrophilicity for nucleophilic substitution reactions, making it more reactive than 4-chloro isomers .

- Piperazine at the 4-position enhances water solubility compared to methyl- or phenyl-substituted piperazine derivatives .

Biological Activity Trends :

- Antiviral Activity : 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride shows superior antiviral activity due to its chlorine positioning, which mimics natural nucleoside analogs .

- Kinase Inhibition : The target compound’s unmodified piperazine ring allows flexible interactions with ATP-binding pockets in kinases, outperforming methyl-substituted analogs in selectivity .

Pharmacokinetic Properties :

- Compounds with pyrimidine cores (e.g., the target compound) exhibit better metabolic stability than pyridine-based analogs (e.g., 2-chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine) due to reduced cytochrome P450 interactions .

Data Table: Physicochemical and Pharmacological Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-(piperazin-1-yl)pyrimidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,4-dichloropyrimidine reacts with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Triethylamine is often added to scavenge HCl . Yield optimization requires precise stoichiometric control of piperazine (1.5–2.0 equivalents) and reaction times (6–12 hours). Purity (>95%) is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 8.3–8.5 ppm (pyrimidine H), δ 3.0–3.5 ppm (piperazine CH₂), and δ 2.7–3.0 ppm (NH⁺·HCl) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30); retention time ~5.2 min at 254 nm .

- Mass Spec : ESI-MS (positive mode) reveals [M+H]⁺ at m/z 228.1 (base peak) and isotopic clusters confirming chlorine .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep desiccated at 2–8°C in amber glass vials to prevent hygroscopic degradation .

- Exposure Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities in test batches. To address this:

- Reproducibility Checks : Validate purity via HPLC and elemental analysis before biological testing .

- Dose-Response Curves : Use standardized protocols (e.g., IC₅₀ determination in triplicate) across multiple cell lines (e.g., HEK293, HepG2) to assess variability .

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

Q. What strategies can optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility in PBS (pH 7.4) .

- pH Adjustment : Stability improves at pH 4–6; avoid alkaline conditions (≥pH 8) to prevent dehydrochlorination .

- Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as stabilizers for long-term storage .

Q. How does structural modification of the piperazine ring affect binding affinity to target receptors?

- Methodological Answer :

- SAR Studies : Replace piperazine with morpholine or thiomorpholine to assess steric/electronic effects. For example:

| Derivative | Binding Affinity (Ki, nM) | Target |

|---|---|---|

| Piperazine | 12 ± 2.1 | 5-HT₂A |

| Morpholine | 45 ± 3.8 | 5-HT₂A |

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. What advanced analytical methods validate the compound’s role in multi-step organic syntheses (e.g., as a building block)?

- Methodological Answer :

- Reaction Monitoring : Use inline FTIR to track substitution reactions (e.g., C-Cl bond cleavage at 750 cm⁻¹) .

- X-ray Crystallography : Confirm intermediate structures (e.g., with SHELX software ).

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives for metabolic pathway tracing via LC-MS/MS .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Methodological Answer : Splitting anomalies may arise from:

- Tautomerism : Pyrimidine ring protons exhibit dynamic exchange in DMSO-d₆, broadening signals. Use D₂O shaking to identify exchangeable NH⁺·HCl protons .

- Impurities : Trace solvents (e.g., residual DMF) can split peaks. Pre-purify via preparatory HPLC .

Q. How to address conflicting cytotoxicity results between in vitro and ex vivo models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.